AZD5248 - 1254318-44-9

AZD5248

Catalog Number: EVT-8581057
CAS Number: 1254318-44-9
Molecular Formula: C22H22N4O2
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AZD5248 is a chemical compound recognized for its role as a potent inhibitor of cathepsin C, also known as dipeptidyl peptidase 1. This enzyme plays a significant role in various physiological processes, including immune responses and inflammation. The inhibition of cathepsin C has implications in treating chronic obstructive pulmonary disease and other inflammatory conditions. AZD5248 has garnered attention due to its selectivity and potency, with reported inhibitory concentration values (IC50) of 44 nM for human and 67 nM for rat models .

Source

AZD5248 was developed by AstraZeneca and is part of a broader research initiative aimed at identifying effective inhibitors of dipeptidyl peptidase 1. The compound has been extensively studied in preclinical settings, leading to insights into its mechanism of action and potential therapeutic applications .

Classification

AZD5248 is classified as a small molecule inhibitor within the category of cysteine protease inhibitors. Its primary target, cathepsin C, is involved in the activation of various pro-inflammatory cytokines, making AZD5248 relevant in the context of inflammatory diseases .

Synthesis Analysis

Methods

The synthesis of AZD5248 involves several key steps that typically include the formation of the core structure through strategic coupling reactions followed by functional group modifications. The synthesis pathway often utilizes readily available starting materials to ensure scalability and efficiency.

Technical Details

The synthetic route generally includes:

  • Formation of the central scaffold: This may involve cyclization or coupling reactions to create a bicyclic or tricyclic framework.
  • Functionalization: Introduction of substituents that enhance bioactivity and selectivity towards cathepsin C.
  • Purification: Techniques such as chromatography are employed to isolate the desired compound from by-products and unreacted materials.
Molecular Structure Analysis

Structure

AZD5248 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its interaction with biological targets. The molecular formula is C22H22N4O2C_{22}H_{22}N_{4}O_{2}, with a molecular weight of approximately 374.44 g/mol .

Data

The structural analysis reveals:

  • Core structure: A bicyclic framework that is essential for binding to cathepsin C.
  • Functional groups: Various substituents that enhance solubility and bioavailability.

Crystallographic studies may provide detailed insights into the three-dimensional arrangement of atoms within AZD5248, facilitating understanding of its interaction with cathepsin C .

Chemical Reactions Analysis

Reactions

AZD5248 undergoes specific chemical reactions primarily related to its binding mechanism with cathepsin C. These reactions involve reversible covalent interactions that allow for selective inhibition.

Technical Details

The mechanism by which AZD5248 inhibits cathepsin C typically involves:

  • Formation of a covalent bond: Between the compound and the active site cysteine residue within the enzyme.
  • Reversible interactions: Allowing for modulation of enzyme activity depending on concentration.

Such interactions are critical for understanding both the efficacy and potential off-target effects during therapeutic applications .

Mechanism of Action

Process

The mechanism through which AZD5248 exerts its pharmacological effects involves competitive inhibition of cathepsin C activity. By binding to the active site, it prevents substrate access, thereby inhibiting the enzyme's function.

Data

Studies indicate that AZD5248's binding affinity is significantly higher than that of many other inhibitors, which correlates with its potent biological activity. The kinetic parameters derived from enzymatic assays provide quantitative measures of its effectiveness against cathepsin C .

Physical and Chemical Properties Analysis

Physical Properties

AZD5248 exhibits several notable physical properties:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Relatively stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts selectively with thiol groups typical in cysteine proteases.

These properties are essential for determining formulation strategies in drug development .

Applications

Scientific Uses

AZD5248 has potential applications in various fields:

  • Pharmaceutical Research: As a lead compound for developing therapies targeting chronic inflammatory diseases.
  • Biochemical Studies: Useful in elucidating pathways involving cathepsin C and related proteases.
  • Preclinical Models: Employed in animal studies to assess efficacy and safety profiles before clinical trials.
Introduction to AZD5248 in Contemporary Pharmacological Research

Pharmacological Significance of Dipeptidyl Peptidase 1 Inhibition

Dipeptidyl Peptidase 1 (DPP1), also termed cathepsin C, is a lysosomal cysteine protease essential for activating neutrophil serine proteases (NSPs) including neutrophil elastase, proteinase 3, and cathepsin G. These enzymes undergo post-translational processing within bone marrow promyelocytes, where DPP1 cleaves N-terminal dipeptides from zymogen precursors to generate catalytically active hydrolases [1] [2]. This activation is indispensable for neutrophil maturation and function.

Table 1: Key Biochemical Characteristics of Dipeptidyl Peptidase 1

PropertyCharacteristicsFunctional Significance
Enzyme ClassPapain-like cysteine proteaseRequires chloride ions for optimal activity below pH 7 [2]
Quaternary StructureHomotetramer (dimer of dimers)Allows simultaneous exposure of all four active sites to substrate [2]
Catalytic MechanismDipeptidyl aminopeptidase activityRemoves N-terminal dipeptides from serine protease pro-forms [1]
Activation RequirementsProcessed by cathepsin L/SProenzyme incapable of autocatalytic activation [2]
Subcellular LocalizationAzurophilic granulesColocalizes with neutrophil serine protease zymogens [1]

The pharmacological rationale for DPP1 inhibition stems from the pathological consequences of excessive NSP activity. When neutrophil homeostasis is disrupted, uncontrolled release of activated serine proteases drives extracellular matrix degradation, pro-inflammatory cytokine release, and tissue damage in conditions including bronchiectasis, chronic obstructive pulmonary disease, and rheumatoid arthritis [1] [6]. Crucially, genetic DPP1 deficiency in Papillon-Lefèvre syndrome patients causes minimal immunodeficiency despite near-total ablation of NSP activity, indicating a favorable therapeutic window for pharmacological inhibition [1] [6].

AZD5248 as a Key Therapeutic Candidate for Neutrophil-Driven Pathologies

AZD5248 (chemical name: 4-Amino-N-[(1S)-1-cyano-2-(4'-cyano[1,1'-biphenyl]-4-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide) is an orally bioavailable, potent inhibitor of DPP1 with an IC₅₀ of 44 nM against the human enzyme [4] [9]. Its molecular architecture features an α-amino acid scaffold incorporating a nitrile electrophile ("warhead") that forms a reversible covalent bond with the catalytic cysteine residue (Cys234) in the DPP1 active site [3] [8]. This binding mechanism effectively blocks the enzyme's ability to process NSP precursors.

Table 2: Comparative Profile of AZD5248 Among DPP1 Inhibitors

CharacteristicAZD5248Brensocatib (AZD7986)GSK2793660
Chemical ClassPeptidyl-cyanoPeptidyl-cyanoα,β-unsaturated amide
Human DPP1 IC₅₀44 nM [4]21 nM [7]1.2 nM [7]
Selectivity ProfileHigh for DPP1 over related cathepsinsImproved selectivity versus elastinModerate selectivity
Key LiabilityAortic binding due to α-amino acid scaffoldReduced aortic binding (β-amino acid scaffold) [8]Clinical failure (insufficient NSP inhibition) [7]
Therapeutic StatusResearch compoundPhase III for bronchiectasisDiscontinued in Phase I

Preclinical studies demonstrate that AZD5248 effectively suppresses NSP activation pathways. In rat models, systemic exposure correlates with reduced NSP activity in bone marrow and blood compartments, confirming target engagement [4] [9]. Quantitative whole-body autoradiography revealed an unexpected liability: selective binding to aortic elastin attributed to structural complementarity between the α-amino acid scaffold and elastin-derived peptide sequences [3] [8]. This finding prompted development of second-generation inhibitors like brensocatib (AZD7986) featuring β-amino acid scaffolds to minimize off-target vascular binding while retaining potent DPP1 inhibition [8].

Role in Chronic Obstructive Pulmonary Disease Pathogenesis Research

AZD5248 has provided critical insights into protease-mediated lung destruction mechanisms, particularly in chronic obstructive pulmonary disease. The compound's ability to suppress multiple NSPs simultaneously makes it an invaluable tool for dissecting the relative contributions of individual proteases to disease pathogenesis. Experimental evidence confirms that DPP1 inhibition reduces the activation cascades responsible for sustained neutrophilic inflammation in pulmonary tissues [1] [5].

In macrophage-based inflammation models, DPP1 inhibitors structurally related to AZD5248 significantly decrease lipopolysaccharide-induced nitric oxide release (IC₅₀ = 4.1 μM) and downregulate key inflammatory mediators including interleukin-1β, interleukin-6, and tumor necrosis factor-α [5]. This broad anti-inflammatory effect stems from disrupting the protease-anti-protease imbalance central to COPD progression. By preventing the maturation of neutrophil elastase and proteinase 3—enzymes directly implicated in alveolar wall destruction and mucus hypersecretion—AZD5248-like compounds preserve lung parenchyma integrity [1] [7].

Molecular docking analyses reveal that AZD5248 derivatives occupy both the S1 and S2 substrate-binding pockets of DPP1, sterically hindering access to the catalytic cleft [5] [7]. Cellular thermal shift assays further demonstrate concentration-dependent stabilization of DPP1 when bound to these inhibitors, confirming direct target engagement within cellular environments [5]. These findings collectively support DPP1 inhibition as a viable strategy for attenuating the chronic inflammatory cycles that drive progressive airflow limitation in COPD.

Properties

CAS Number

1254318-44-9

Product Name

AZD5248

IUPAC Name

4-amino-N-[(1S)-1-cyano-2-[4-(4-cyanophenyl)phenyl]ethyl]oxane-4-carboxamide

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C22H22N4O2/c23-14-17-3-7-19(8-4-17)18-5-1-16(2-6-18)13-20(15-24)26-21(27)22(25)9-11-28-12-10-22/h1-8,20H,9-13,25H2,(H,26,27)/t20-/m0/s1

InChI Key

NNUFRZJZOXVZIT-FQEVSTJZSA-N

Canonical SMILES

C1COCCC1(C(=O)NC(CC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)C#N)N

Isomeric SMILES

C1COCCC1(C(=O)N[C@@H](CC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)C#N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.